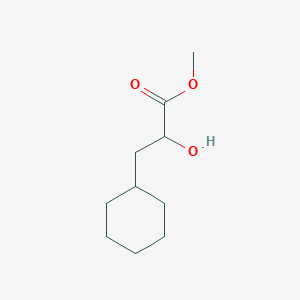

methyl 3-cyclohexyl-2-hydroxypropanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-cyclohexyl-2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h8-9,11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQWADVKQCYOJTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033777-74-0 | |

| Record name | methyl 3-cyclohexyl-2-hydroxypropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 3 Cyclohexyl 2 Hydroxypropanoate

Established and Emerging Chemical Synthesis Pathways for Alpha-Hydroxypropanoate Esters

The synthesis of α-hydroxy esters, a fundamental structural motif in many natural products and pharmaceuticals, has been a long-standing objective in organic chemistry. researchgate.net Established methods often involve the α-hydroxylation of corresponding esters. One prevalent strategy is the stereoselective α-hydroxylation of enolates using oxaziridines. acs.org While enantioselective versions of this reaction using chiral oxygen sources like (+)- or (-)-(camphorylsulfonyl)oxaziridine can sometimes result in moderate stereocontrol, diastereoselective α-oxidations of ester enolates modified with a chiral auxiliary have shown excellent asymmetric induction. acs.org However, this method can be limited by the compatibility of the oxaziridine (B8769555) with other functional groups and the need for additional steps to attach and remove the auxiliary. acs.org

Emerging pathways aim to overcome the limitations of traditional methods, offering greater efficiency and stereoselectivity. A novel one-pot procedure has been developed for the conversion of ortho esters into highly enantioenriched α-hydroxy methyl esters (94−98% ee). acs.org This method's key step is a multi-heteroatom Cope rearrangement of an O-acylated N-hydroxy-l-tert-leucinol-derived oxazoline (B21484) N-oxide intermediate, which establishes the crucial stereocenter. researchgate.netacs.org Another modern approach involves the catalytic, metal-free O-H bond insertion of α-diazoesters in water, using B(C₆F₅)₃ as a catalyst to produce α-hydroxyesters in very good yields. organic-chemistry.org

Chemo-Enzymatic and Biocatalytic Approaches to Synthesis

The integration of enzymatic methods with chemical synthesis offers powerful tools for producing chiral α-hydroxy esters with high selectivity under mild conditions. nih.govmdpi.com Biocatalysis, utilizing isolated enzymes or whole-cell systems, has become a mature technology for chemical manufacturing, prized for its high selectivity and environmentally benign reaction conditions. nih.govmdpi.com These approaches are particularly valuable for creating enantiomerically pure compounds, which are critical in the pharmaceutical and fragrance industries. nih.gov

A common chemo-enzymatic strategy involves the kinetic resolution of racemic α-hydroxy esters or their precursors. For instance, lipases are frequently used for the enantioselective transesterification or hydrolysis of esters. researchgate.netresearchgate.net Porcine liver esterase (PLE) has also been employed in the enzymatic desymmetrization of malonic esters as part of a one-pot chemoenzymatic strategy to produce α-hydroxy half-esters. acs.orgnih.gov

| Catalyst System | Substrate Type | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Porcine Liver Esterase (PLE) | Allyloxy malonates | α-hydroxy half-esters | High | Good | nih.gov |

| Pseudomonas sp. lipase (B570770) (PSL) | α-methylene-β-hydroxy esters | (R)-(+)-acetates | Moderate to Excellent | >99 | researchgate.net |

| Lipase Novozym® 435 | 2-ethylhexanol and 2-methylhexanoic acid | 2-ethylhexyl 2-methylhexanoate | High | N/A | researchgate.net |

Enantioselective Transformations Mediated by Specific Enzymes

Specific enzymes have been identified and engineered for the highly selective synthesis of chiral α-hydroxy carbonyl compounds. Enzymes such as α-ketoglutarate-dependent oxygenases and cytochrome P450 monooxygenases are known for their ability to perform robust, regio- and stereoselective hydroxylations, producing secondary and tertiary alcohols. nih.gov

Ketoreductases (KREDs) are particularly effective for the enantioselective reduction of α-keto esters to their corresponding α-hydroxy esters. google.com For example, a new class of enzymes isolated from the acetic acid bacterium Gluconobacter oxydans catalyzes the regioselective and stereoselective reduction of various α-keto esters. google.com These enzymes facilitate the NADPH-dependent reduction, showing high activity for substrates like ethyl pyruvate. google.com Similarly, lactate (B86563) dehydrogenases (LDHs) have been successfully used for the asymmetric synthesis of chiral 3,3,3-trifluoro-2-hydroxypropanoic acids from the corresponding pyruvate, demonstrating good yields and excellent stereoselectivity. researchgate.net While the specific use of MBP-YfaU variants for methyl 3-cyclohexyl-2-hydroxypropanoate was not detailed in the reviewed literature, the principles of using such engineered enzymes for stereoselective reductions are well-established.

Development and Optimization of Biocatalysts for Highly Stereoselective Synthesis

The performance of biocatalysts can be significantly enhanced through development and optimization. Modern bioinformatics and computer modeling-supported enzyme engineering are key driving forces in discovering new enzyme variants with improved stability, activity, and selectivity. nih.gov For instance, the development of in situ H₂O₂ generation systems is a strategy to improve the stability and applicability of peroxygenases, making them more effective for hydroxylation reactions. nih.gov

The optimization of reaction conditions is also crucial. For the biocatalytic synthesis of 2-ethylhexyl 2-methylhexanoate using the immobilized lipase Novozym® 435, optimal conditions were found to be a temperature of 70°C, a 10% molar excess of the alcohol, and reusing the enzyme for multiple cycles. researchgate.net In another study, combining a Ca²⁺-catalyzed asymmetric rearrangement with an enzymatic hydrolysis by porcine liver esterase in a one-pot synthesis led to an enhanced enantiomeric purity of the final α-hydroxy half-ester products compared to a stepwise approach. acs.orgnih.gov The addition of co-solvents like DMSO was also shown to influence the enantioselectivity of the enzymatic step. acs.org

Asymmetric Synthesis Strategies for High Enantiomeric Purity Control

Achieving high enantiomeric purity is a central goal in modern organic synthesis, and several asymmetric strategies have been developed to this end. These methods typically involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. researchgate.net

Utilization of Chiral Auxiliaries and Catalytic Asymmetric Induction

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org This strategy has been highly successful in the synthesis of complex molecules. researchgate.net Evans' oxazolidinone auxiliaries, for example, are widely used for stereoselective aldol (B89426) reactions and alkylations to set stereocenters with high control. wikipedia.orgresearchgate.net The auxiliary is covalently attached to the substrate, biases the formation of one stereoisomer, and is then cleaved to yield the desired enantiomerically enriched product. wikipedia.orgscielo.org.mx Auxiliaries derived from natural sources like amino acids, carbohydrates, and terpenes are considered essential tools for constructing complex molecules. researchgate.netnih.gov

Catalytic asymmetric induction, on the other hand, uses a substoichiometric amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. researchgate.net Chiral phosphoric acids have emerged as powerful catalysts for various transformations, including tandem Michael-addition/cyclization reactions to form enantioenriched tetrahydroxanthenones from β,γ-unsaturated α-ketoesters. rsc.org Similarly, molybdenum-based catalysts, in cooperation with a chiral phosphoric acid, can facilitate the enantioselective amination of α-hydroxy esters to produce α-amino acids. proquest.com

| Strategy | Catalyst/Auxiliary | Reaction Type | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee %) | Reference |

| Chiral Auxiliary | Indene-based thiazolidinethione | Acetate (B1210297) aldol reaction | High diastereoselectivity | scielo.org.mx |

| Chiral Auxiliary | Evans' Oxazolidinone | Aldol reactions | High diastereoselectivity | wikipedia.orgresearchgate.net |

| Asymmetric Catalysis | Chiral Phosphoric Acid | Michael/cyclization | Good to high ee | rsc.org |

| Asymmetric Catalysis | Ir/f-phamidol | Asymmetric hydrogenation | >99/1 dr, up to >99% ee | rsc.org |

Stereoselective Carbon-Carbon Bond Forming Reactions

Stereoselective carbon-carbon bond forming reactions are fundamental to the construction of chiral molecules. The aldol reaction, which combines two carbonyl compounds to form a β-hydroxy carbonyl product, is a paradigmatic example. wikipedia.org When applied to the synthesis of α-hydroxy esters, asymmetric aldol reactions can establish the required stereochemistry with high fidelity. researchgate.net The Zimmermann-Traxler model is often invoked to explain the stereoselectivity observed in aldol reactions involving metal enolates. wikipedia.org

The decarboxylative aldol reaction has emerged as a particularly appealing method for accessing chiral tertiary alcohols and α-hydroxy esters. beilstein-journals.org This reaction uses β-keto acids as enolate equivalents, which undergo decarboxylation to drive the formation of a carbon-carbon bond with an electrophile like an α-keto ester. beilstein-journals.org A notable advantage is the mild reaction conditions and tolerance for various functional groups. beilstein-journals.org For instance, a scandium catalyst with a PYBOX ligand has been shown to effectively promote the decarboxylative aldol reaction between β-keto acids and α-keto esters, yielding highly functionalized chiral α-hydroxy esters. beilstein-journals.org Similarly, decarboxylative reactions of malonic acid half-thioesters (MAHTs) with aldehydes, promoted by bifunctional organocatalysts, provide chiral β-hydroxy thioesters in high yields and enantioselectivities. acs.orgresearchgate.net

Chemical Synthesis Routes Involving the Introduction or Modification of the Cyclohexane (B81311) Ring

The construction or modification of the cyclohexane ring is a pivotal aspect of the synthesis of this compound. Methodologies in this category focus on establishing the C6 carbocycle, which serves as the backbone of the molecule.

Catalytic Hydrogenation of Aromatic Precursors

A prominent strategy for the synthesis of the cyclohexane ring in the target molecule is the catalytic hydrogenation of an aromatic precursor, specifically methyl 3-phenyl-2-hydroxypropanoate. This method involves the reduction of the benzene (B151609) ring to a cyclohexane ring in the presence of a catalyst and a hydrogen source. The choice of catalyst is critical to ensure the selective hydrogenation of the aromatic ring without affecting other functional groups, such as the ester and hydroxyl moieties.

Ruthenium and rhodium-based catalysts are particularly effective for the hydrogenation of aromatic systems under relatively mild conditions. For instance, ruthenium nanoparticles supported on materials like hectorite (B576562) have been shown to catalyze the hydrogenation of aromatic amino acids, such as L-phenylalanine, to their corresponding cyclohexyl amino acids with high conversion and selectivity, and with retention of the original stereochemistry. This suggests that a similar approach could be applied to the synthesis of this compound from its phenyl precursor, preserving the stereocenter at the C2 position.

The stereochemical outcome of the hydrogenation is a significant consideration. The addition of hydrogen to the aromatic ring typically occurs in a syn fashion, leading to the formation of the cis-isomer of the substituted cyclohexane. The diastereoselectivity of the reaction can be influenced by the presence of substituents on the benzene ring and the choice of catalyst.

Table 1: Comparison of Catalysts for Aromatic Ring Hydrogenation

| Catalyst | Typical Support | Advantages | Considerations |

|---|---|---|---|

| Ruthenium (Ru) | Carbon, Alumina, Hectorite | High activity and selectivity for arene hydrogenation. Can be used in aqueous solutions. | Catalyst preparation and recycling. |

| Rhodium (Rh) | Alumina, Carbon, Supported on polymers | Effective under mild conditions, high selectivity. | Cost of the metal. |

| Palladium (Pd) | Carbon, Alumina | Widely used, effective for many reductions. | Can sometimes lead to hydrogenolysis of C-O bonds. |

| Platinum (Pt) | Carbon, Alumina | High activity. | May require harsher conditions for arene hydrogenation compared to Ru or Rh. |

Cycloaddition and Other Ring-Forming Methodologies

The Diels-Alder reaction, a [4+2] cycloaddition, stands out as a powerful tool for the construction of six-membered rings, including the cyclohexane core of the target molecule. This reaction involves the concerted reaction of a conjugated diene with a dienophile to form a cyclohexene (B86901) derivative, which can then be hydrogenated to the corresponding cyclohexane.

For the synthesis of a precursor to this compound, a plausible Diels-Alder strategy would involve the reaction of a suitable diene with a dienophile containing the necessary functional groups. For example, a reaction between a simple diene like 1,3-butadiene (B125203) and a dienophile such as methyl 2-acetoxyacrylate could yield a cyclohexene precursor. Subsequent hydrogenation of the double bond and hydrolysis of the acetate group would afford the desired product. The regioselectivity and stereoselectivity of the Diels-Alder reaction are well-studied and can often be controlled by the electronic nature and steric bulk of the substituents on both the diene and the dienophile.

Table 2: Potential Diels-Alder Routes to a Precursor of this compound

| Diene | Dienophile | Potential Adduct | Subsequent Steps |

|---|---|---|---|

| 1,3-Butadiene | Methyl 2-acetoxyacrylate | Methyl 1-acetoxycyclohex-3-enecarboxylate | Hydrogenation, Hydrolysis |

| 1,3-Cyclohexadiene | Methyl acrylate | Methyl bicyclo[2.2.2]oct-5-ene-2-carboxylate | Ring opening, functional group manipulation |

Functional Group Interconversions and Derivatization Strategies Leading to this compound

Another major approach to the synthesis of this compound involves the modification of functional groups on a pre-existing cyclohexane ring. These strategies are versatile and allow for the introduction of the desired hydroxy ester side chain from various starting materials.

A classic and effective method for the synthesis of β-hydroxy esters is the Reformatsky reaction. byjus.comwikipedia.orgvaia.comorganic-chemistry.orgthermofisher.comresearchgate.net This reaction involves the treatment of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. For the synthesis of the target molecule, cyclohexanecarboxaldehyde (B41370) could be reacted with methyl 2-bromoacetate and zinc to form this compound. The reaction proceeds through the formation of an organozinc intermediate, which then adds to the carbonyl group of the aldehyde.

Similarly, the Barbier reaction offers another route to β-hydroxy esters. eventsair.comwikipedia.orgresearchgate.netchemrxiv.org Like the Reformatsky reaction, it involves the in-situ formation of an organometallic reagent which then reacts with a carbonyl compound. Various metals, including magnesium, indium, and samarium, can be used.

An alternative strategy involves the hydroboration-oxidation of an α,β-unsaturated ester. wikipedia.orgmasterorganicchemistry.comlibretexts.orgyoutube.comlibretexts.org Starting with methyl 3-cyclohexylpropenoate, treatment with a borane (B79455) reagent followed by oxidative workup would yield the target alcohol with anti-Markovnikov regioselectivity, placing the hydroxyl group at the C2 position.

Finally, if the corresponding carboxylic acid, 3-cyclohexyl-2-hydroxypropanoic acid, is available, the target ester can be prepared through Fischer esterification. masterorganicchemistry.comnih.govmasterorganicchemistry.comyoutube.com This acid-catalyzed reaction with methanol (B129727) provides a direct route to the final product.

Table 3: Overview of Functional Group Interconversion Strategies

| Reaction | Starting Material(s) | Key Reagents | Product |

|---|---|---|---|

| Reformatsky Reaction | Cyclohexanecarboxaldehyde, Methyl 2-bromoacetate | Zinc (Zn) | This compound |

| Barbier Reaction | Cyclohexanecarboxaldehyde, Methyl 2-bromoacetate | Mg, In, Sm, etc. | This compound |

| Hydroboration-Oxidation | Methyl 3-cyclohexylpropenoate | 1. BH3-THF, 2. H2O2, NaOH | This compound |

| Fischer Esterification | 3-Cyclohexyl-2-hydroxypropanoic acid, Methanol | Acid catalyst (e.g., H2SO4) | This compound |

Investigation of One-Pot and Cascade Synthetic Procedures

To enhance synthetic efficiency, reduce waste, and simplify purification processes, one-pot and cascade reactions are highly desirable. While a specific, well-established one-pot synthesis for this compound is not extensively documented in the literature, the principles of the functional group interconversion strategies lend themselves to such a design.

For instance, a one-pot Reformatsky reaction, where cyclohexanecarboxaldehyde, methyl 2-bromoacetate, and zinc are combined in a single reaction vessel, represents a straightforward one-pot approach. byjus.comwikipedia.orgvaia.comorganic-chemistry.orgthermofisher.comresearchgate.net This avoids the isolation of the intermediate organozinc reagent.

More complex cascade reactions could be envisioned. For example, a tandem reaction could involve the in-situ formation of cyclohexanecarboxaldehyde from a suitable precursor, followed by an immediate Reformatsky or Barbier-type reaction to furnish the final product without isolating the aldehyde intermediate. The development of such cascade processes is an active area of research in organic synthesis, aiming to create more sustainable and atom-economical routes to valuable molecules. mdpi.comrsc.org

Stereochemical Investigations and Control in Methyl 3 Cyclohexyl 2 Hydroxypropanoate Synthesis

Enantiomer and Diastereomer Isolation, Separation, and Stereochemical Assignment

The presence of two chiral centers in methyl 3-cyclohexyl-2-hydroxypropanoate gives rise to four possible stereoisomers: (2R, 3'R), (2S, 3'S), (2R, 3'S), and (2S, 3'R). The isolation and separation of these isomers are fundamental steps in stereochemical investigation. A common strategy involves the separation of diastereomeric pairs from a mixture.

Diastereomers, unlike enantiomers, have different physical properties, which allows for their separation using standard laboratory techniques such as silica (B1680970) gel chromatography. For instance, a synthetic route might produce a mixture of (2R, 3'R)/(2S, 3'S) and (2R, 3'S)/(2S, 3'R) diastereomers, which can be separated from each other. However, this still leaves two pairs of enantiomers.

To separate the enantiomers, a technique known as chiral resolution is employed. This often involves derivatizing the racemic alcohol with a chiral resolving agent, such as an enantiomerically pure acid, to form a mixture of diastereomeric esters. These newly formed diastereomers can then be separated by standard chromatography. mdpi.com After separation, the chiral auxiliary is removed, yielding the individual, enantiopure alcohols. mdpi.com

The definitive determination of the absolute configuration (the actual 3D arrangement of atoms) of each isolated stereoisomer is typically achieved through methods like X-ray crystallography if a suitable crystal can be formed. mdpi.com Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) in conjunction with chiral derivatizing agents, are also pivotal for assigning stereochemistry, as discussed in subsequent sections. mdpi.comspringernature.com

Methodologies for Determining Enantiomeric and Diastereomeric Excess

Determining the purity of a sample in terms of its stereoisomeric composition is critical. Enantiomeric excess (ee) and diastereomeric excess (de) are metrics used to describe the degree to which one stereoisomer is present in greater amounts than its counterparts.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for separating enantiomers and determining enantiomeric excess. mdpi.comsigmaaldrich.com The method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. sigmaaldrich.com

The selection of the CSP and the mobile phase is crucial for achieving effective resolution. For hydroxypropanoates, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based phases are commonly employed. sigmaaldrich.comsigmaaldrich.com The interaction between the analyte and the CSP can involve hydrogen bonding, dipole-dipole interactions, and inclusion complex formation within the chiral cavities of the stationary phase. sigmaaldrich.com By integrating the peak areas of the separated enantiomers in the resulting chromatogram, the enantiomeric excess can be accurately calculated.

Below is a representative table of HPLC conditions for the analytical resolution of a chiral propanoate derivative, illustrating the typical parameters involved.

| Parameter | Condition |

|---|---|

| Column | Chiralcel OD-H (Cellulose derivative) |

| Mobile Phase | Hexane/Isopropanol (B130326) (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

Advanced NMR spectroscopy provides indispensable tools for determining the absolute configuration of chiral molecules like this compound. springernature.comumn.edu One of the most established methods is Mosher's ester analysis. umn.edunih.gov

This technique involves the reaction of the chiral alcohol with the two enantiomers of a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form two different diastereomeric esters. springernature.comnih.gov Because these diastereomers are distinct compounds, their NMR spectra, particularly the ¹H NMR spectra, will exhibit different chemical shifts for protons located near the newly formed ester linkage. umn.edu

By comparing the spectra of the (R)-MTPA and (S)-MTPA esters, one can observe these chemical shift differences (Δδ = δS - δR). nih.gov Based on an empirically validated conformational model of the MTPA esters, the sign of the Δδ values for protons on either side of the carbinol stereocenter can be used to deduce the absolute configuration of the original alcohol. springernature.comumn.edu This method relies on the principle that the phenyl group of the MTPA moiety creates a distinct anisotropic magnetic field that shields or deshields nearby protons differently in the two diastereomers. umn.edu

Principles of Stereoselective Catalysis Applied to Propanoate Synthesis

Stereoselective catalysis aims to synthesize a specific stereoisomer as the major product from a prochiral substrate, thereby avoiding the need for resolution of a racemic mixture. In the context of synthesizing this compound, this typically involves the asymmetric reduction of the corresponding keto-ester, methyl 3-cyclohexyl-2-oxopropanoate.

The key to this approach is a chiral catalyst, which creates a chiral environment that favors the reaction pathway leading to one enantiomer over the other. soton.ac.uksoton.ac.uk These catalysts can be broadly categorized:

Metal-Based Catalysts: These consist of a metal center (e.g., Ruthenium, Rhodium, Iridium) coordinated to a chiral ligand. researchgate.net The ligand's structure dictates the stereochemical outcome. For the reduction of ketones, ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are often used. The catalyst facilitates the transfer of hydrogen from a source (like H₂) to one specific face of the carbonyl group.

Enzyme Catalysts (Biocatalysis): Enzymes, such as ketoreductases or alcohol dehydrogenases, are highly efficient and stereoselective natural catalysts. princeton.edu They possess a precisely shaped active site that binds the substrate in a specific orientation, leading to the formation of a single stereoisomeric product with very high enantiomeric excess. princeton.edu

Organocatalysts: These are small, chiral organic molecules that can catalyze reactions without a metal center. Chiral amines, thioureas, and squaramides can activate substrates and control the stereochemistry of reactions like reductions or aldol (B89426) additions. mdpi.com

The effectiveness of a stereoselective catalyst is determined by its ability to provide a significant energy difference between the transition states leading to the two possible enantiomers, thus ensuring high selectivity for the desired product. princeton.edu

Studies on Dynamic Kinetic Resolution and Other Asymmetric Transformation Mechanisms

Dynamic Kinetic Resolution (DKR) is an advanced synthetic strategy that can theoretically convert 100% of a racemic starting material into a single, enantiopure product. wikipedia.org This overcomes the 50% theoretical yield limit of traditional kinetic resolution. princeton.edu

DKR combines two key processes in a single pot:

Kinetic Resolution: A chiral catalyst or enzyme selectively reacts with one enantiomer of the racemic starting material at a much faster rate than the other. For example, an enzyme could selectively acylate the (R)-alcohol in a racemic mixture of this compound.

In-situ Racemization: A second catalyst is used to continuously interconvert the unreactive (S)-enantiomer back into the reactive (R)-enantiomer. princeton.eduwikipedia.org

For a racemic alcohol like this compound, a DKR process could involve a lipase (B570770) (an enzyme) for the selective acylation of one enantiomer and a racemization catalyst (often a ruthenium complex) to epimerize the stereocenter of the slower-reacting alcohol enantiomer. princeton.edu As the reactive enantiomer is consumed by the enzyme, the equilibrium of the racemization is shifted, constantly replenishing the reactive enantiomer's concentration. This allows the entire starting material to be funneled through one stereoselective pathway, leading to a high yield of a single enantiomeric product. princeton.eduwikipedia.org This approach is a powerful tool for efficient asymmetric synthesis. ucc.ie

Chemical Transformations and Reaction Mechanisms of Methyl 3 Cyclohexyl 2 Hydroxypropanoate

Kinetics and Mechanism of Ester Hydrolysis and Transesterification Reactions

The ester functional group in methyl 3-cyclohexyl-2-hydroxypropanoate is susceptible to nucleophilic attack at the carbonyl carbon, leading to hydrolysis or transesterification. These reactions can be catalyzed by either acid or base.

Ester Hydrolysis:

Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. The reaction is reversible and typically requires an excess of water to drive the equilibrium towards the products: 3-cyclohexyl-2-hydroxypropanoic acid and methanol (B129727). libretexts.org

In contrast, base-catalyzed hydrolysis (saponification) is an irreversible process that proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This is followed by the elimination of the methoxide (B1231860) ion, which then deprotonates the newly formed carboxylic acid. libretexts.org The kinetics of alkaline hydrolysis of esters are typically second-order, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org For α-hydroxy esters, the reaction kinetics can be influenced by the nature of the alkyl and acyl groups. researchgate.net

Transesterification:

Transesterification involves the substitution of the methoxy (B1213986) group of the ester with another alkoxy group. This reaction is also catalyzed by acid or base. masterorganicchemistry.com In an acid-catalyzed transesterification, the mechanism is similar to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. masterorganicchemistry.com Base-catalyzed transesterification typically employs an alkoxide as the nucleophile. masterorganicchemistry.com The kinetics of transesterification are generally slow and often require a catalyst. rsc.org For related β-keto esters, transesterification is believed to proceed through an enol or acylketene intermediate. rsc.org While this compound is not a β-keto ester, the presence of the α-hydroxyl group may influence the reaction mechanism and kinetics.

A hypothetical data table for the relative rates of hydrolysis of this compound compared to other esters under basic conditions is presented below, based on general chemical principles.

| Ester | Relative Rate of Hydrolysis (k_rel) |

| Methyl acetate (B1210297) | 1.0 |

| Methyl propanoate | 0.6 |

| Methyl 2-hydroxypropanoate | 1.2 |

| This compound | (estimated) 0.8 |

Oxidative Transformations and Asymmetric Oxidative Desymmetrization Reactions

The secondary hydroxyl group in this compound can be oxidized to a ketone, yielding methyl 3-cyclohexyl-2-oxopropanoate. A variety of oxidizing agents can be employed for this transformation. byjus.com Strong oxidizing agents like chromic acid (formed from chromium trioxide or sodium dichromate in sulfuric acid) can effectively convert secondary alcohols to ketones. chemistrysteps.comlibretexts.org Milder reagents such as pyridinium (B92312) chlorochromate (PCC) also achieve this transformation. libretexts.org The mechanism of oxidation with chromic acid involves the formation of a chromate (B82759) ester, followed by an E2-like elimination of the α-proton. masterorganicchemistry.com

More recent and environmentally benign methods for the oxidation of secondary alcohols include the use of catalysts like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in conjunction with an oxidant such as calcium hypochlorite. researchgate.net This method is effective for the oxidation of α-hydroxy esters to α-keto esters. researchgate.net

The cyclohexyl moiety in this compound presents an opportunity for asymmetric oxidative desymmetrization. Although the cyclohexyl group itself is not prochiral, if it were appropriately substituted, enantioselective oxidation of one of two identical functional groups could be achieved. This strategy is a powerful tool in asymmetric synthesis. researchgate.net

Elucidation of Elimination Reactions and Thermal Decomposition Pathways, Including Pyrolysis Kinetics

This compound can undergo elimination reactions under certain conditions. Dehydration of the alcohol, for instance, could be acid-catalyzed, leading to the formation of an α,β-unsaturated ester.

A significant thermal decomposition pathway for esters containing β-hydrogens is ester pyrolysis. wikipedia.org This reaction proceeds through a concerted, intramolecular syn-elimination mechanism via a six-membered cyclic transition state, yielding a carboxylic acid and an alkene. wikipedia.orgorganic-chemistry.org For this compound, this would involve the abstraction of a hydrogen atom from the cyclohexyl ring by the carbonyl oxygen, leading to the formation of 2-hydroxypropanoic acid and cyclohexene (B86901). This process typically requires high temperatures (above 400 °C) and is carried out in the gas phase. aklectures.com

The kinetics of pyrolysis of β-hydroxy-olefins, a related class of compounds, have been shown to be first-order and unimolecular. rsc.org The rate of pyrolysis is influenced by the substitution pattern, with tertiary alcohols decomposing more readily than secondary or primary alcohols. rsc.org

Detailed Studies of Reactions Involving the Alpha-Hydroxyl Group (e.g., acylation, alkylation, oxidation)

The secondary alpha-hydroxyl group is a key site of reactivity in this compound.

Acylation: The hydroxyl group can be readily acylated to form a new ester. This reaction is typically carried out using an acyl halide or anhydride (B1165640) in the presence of a base, such as pyridine. The kinetic resolution of secondary alcohols can be achieved through enantioselective acylation using chiral catalysts. nih.govacs.org While specific studies on this compound are not available, the principles of kinetic resolution through acylation would be applicable to a racemic mixture of this compound.

Alkylation: Alkylation of the hydroxyl group to form an ether can be accomplished under basic conditions, for example, using sodium hydride to generate the alkoxide followed by reaction with an alkyl halide (Williamson ether synthesis).

Oxidation: As discussed in section 4.2, the alpha-hydroxyl group can be oxidized to a ketone. byjus.com The oxidation of α-hydroxy acids by reagents like triethylammonium (B8662869) fluorochromate has been studied, and the reaction is catalyzed by hydrogen ions. derpharmachemica.com

A summary of common reagents for the transformation of the alpha-hydroxyl group is provided in the table below.

| Transformation | Reagent(s) | Product Functional Group |

| Acylation | Acyl chloride, pyridine | Ester |

| Alkylation | NaH, Alkyl halide | Ether |

| Oxidation | CrO₃, H₂SO₄ | Ketone |

| Oxidation | PCC | Ketone |

| Oxidation | TEMPO, Ca(OCl)₂ | Ketone |

Reactivity Profiles and Chemical Modifications at the Cyclohexyl Moiety

The cyclohexyl ring in this compound is a saturated hydrocarbon moiety and is generally less reactive than the ester and alcohol functional groups. However, it can undergo functionalization under specific conditions.

Free-Radical Halogenation: The C-H bonds of the cyclohexane (B81311) ring can be substituted with halogens (e.g., bromine or chlorine) via a free-radical chain reaction, typically initiated by UV light or heat. wordpress.commasterorganicchemistry.comucr.edu This reaction proceeds through the formation of a cyclohexyl radical intermediate. pearson.com While this reaction can lead to a mixture of products due to the presence of multiple C-H bonds, it provides a route to introduce functionality onto the ring.

Catalytic C-H Functionalization: Modern synthetic methods allow for the catalytic functionalization of C-H bonds in alkanes and cycloalkanes. researchgate.net These reactions can offer high levels of regio- and stereoselectivity. For instance, substituted cyclohexanes can undergo stereoselective desymmetrization through C-H functionalization. researchgate.net Catalytic oxidation of cyclohexane can yield cyclohexanol (B46403) and cyclohexanone. epa.gov

Mechanistic Investigations of Rearrangement Reactions and Fragmentations

Under certain conditions, this compound or its derivatives could undergo rearrangement reactions. One notable example is the α-ketol rearrangement, which is an acid- or base-catalyzed 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone. wikipedia.orgnih.gov If this compound is first oxidized to methyl 3-cyclohexyl-2-oxopropanoate, this product could potentially undergo rearrangement.

In the context of mass spectrometry, the fragmentation of this compound would be expected to proceed through pathways characteristic of esters and alcohols. Common fragmentation patterns would include loss of the methoxy group (•OCH₃) or the methanol molecule (CH₃OH) from the ester, and loss of a water molecule (H₂O) from the alcohol. Cleavage of the bond between the carbonyl group and the α-carbon, as well as fragmentation of the cyclohexyl ring, would also be anticipated.

Application of Computational Chemistry and Molecular Modeling in Reaction Mechanism Elucidation

Computational chemistry and molecular modeling are powerful tools for investigating the mechanisms of chemical reactions. researchgate.net Density Functional Theory (DFT) is a commonly used method to calculate the geometries and energies of reactants, transition states, and products, thereby elucidating reaction pathways and predicting reaction kinetics. researchgate.net

For this compound, computational methods could be applied to:

Model the transition states of ester hydrolysis and transesterification to understand the role of the α-hydroxyl group and the cyclohexyl moiety in these reactions. researchgate.netnih.gov

Investigate the mechanism of oxidation of the secondary alcohol, comparing different oxidizing agents and predicting stereoselectivity.

Simulate the pyrolysis reaction , mapping out the potential energy surface for the syn-elimination process.

Predict the fragmentation patterns in mass spectrometry by calculating the energies of different fragment ions.

Computational studies have been extensively used to understand the mechanisms of enzymatic and non-enzymatic ester hydrolysis, providing detailed insights into the catalytic steps involved. nih.govacs.orgfigshare.com Similar approaches could provide a deeper understanding of the chemical transformations of this compound.

Advanced Analytical Characterization in Research of Methyl 3 Cyclohexyl 2 Hydroxypropanoate

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of methyl 3-cyclohexyl-2-hydroxypropanoate, providing detailed information about the carbon-hydrogen framework.

High-Field ¹H and ¹³C NMR Analysis for Structural Confirmation

High-field ¹H and ¹³C NMR spectroscopy are the primary methods for confirming the molecular structure of this compound. In a typical analysis, the compound is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and analyzed using a spectrometer operating at a high frequency, for instance, 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR. rsc.org

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms. For (R)-methyl 3-cyclohexyl-2-hydroxypropanoate, the spectrum displays characteristic signals: a multiplet around 4.22-4.27 ppm corresponding to the proton on the carbon bearing the hydroxyl group (CH-OH), and a singlet at approximately 3.78 ppm, which is indicative of the three protons of the methyl ester group (-OCH₃). rsc.org The protons of the cyclohexyl ring and the adjacent methylene (B1212753) group appear as a series of complex multiplets in the upfield region, typically between 0.91 and 1.85 ppm. rsc.org A distinct signal for the hydroxyl proton is also observed, in this case as a doublet at 2.74 ppm. rsc.org

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon of the ester group is the most deshielded, appearing at a chemical shift of approximately 176.5 ppm. rsc.org The carbon attached to the hydroxyl group (CH-OH) resonates around 68.6 ppm, while the methyl ester carbon (-OCH₃) is found at about 52.5 ppm. rsc.org The carbons of the cyclohexyl ring and the adjacent methylene group produce a cluster of signals in the range of 26.1 to 42.3 ppm. rsc.org

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| C=O | - | - | 176.5 |

| CH-OH | 4.22-4.27 | m | 68.6 |

| OCH₃ | 3.78 | s | 52.5 |

| CH₂ | 1.51-1.85 | m | 42.3 |

| Cyclohexyl-CH | 1.51-1.73 | m | 34.1 |

| Cyclohexyl-CH₂ | 1.51-1.73 | m | 33.8 |

| Cyclohexyl-CH₂ | 1.16-1.30 | m | 32.4 |

| Cyclohexyl-CH₂ | 1.51-1.73 | m | 26.6 |

| Cyclohexyl-CH₂ | 1.16-1.30 | m | 26.4 |

| Cyclohexyl-CH₂ | 0.91-0.97 | m | 26.1 |

| OH | 2.74 | d | - |

Application of Multi-Dimensional NMR Techniques (e.g., COSY, HSQC) for Complete Spectral Assignment

While 1D NMR provides fundamental data, complete and unambiguous assignment of all proton and carbon signals, especially for the complex overlapping multiplets of the cyclohexyl ring, requires multi-dimensional NMR techniques.

Correlation Spectroscopy (COSY) is a 2D NMR experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds. A COSY spectrum of this compound would reveal the connectivity between the CH-OH proton and the protons of the adjacent CH₂ group, as well as the intricate coupling network within the cyclohexyl ring protons.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with the signals of the carbon atoms to which they are directly attached. This experiment is crucial for definitively assigning the ¹³C signals of the cyclohexyl ring by linking them to their corresponding, and often more resolved, proton signals. For instance, each CH and CH₂ group within the cyclohexyl moiety would show a cross-peak in the HSQC spectrum, connecting its specific ¹H and ¹³C chemical shifts.

Heteronuclear NMR (e.g., ¹⁹F NMR for fluorinated analogues)

While there is no fluorine in this compound itself, heteronuclear NMR techniques like ¹⁹F NMR would be essential for characterizing fluorinated analogues of this compound. If a fluorine atom were incorporated into the cyclohexyl ring, for example, ¹⁹F NMR would provide direct information about the chemical environment of the fluorine nucleus, and ¹H-¹⁹F or ¹³C-¹⁹F coupling constants would offer valuable insights into the molecule's conformation.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by providing a very precise measurement of its mass-to-charge ratio (m/z). This is critical for confirming the molecular formula of this compound, which is C₁₀H₁₈O₃.

Using techniques like electrospray ionization (ESI), the compound can be ionized to form adducts. For instance, the sodium adduct ([M+Na]⁺) of (R)-methyl 3-cyclohexyl-2-hydroxypropanoate has a calculated m/z of 209.1154, with experimental findings closely matching this value at 209.1155. rsc.org Another observed ion is the deprotonated molecule ([M-H]⁻), which has been detected at an m/z of 171.1. google.com

Computational tools can also predict the collision cross-section (CCS) values for different adducts, which provides an additional layer of characterization related to the ion's shape and size in the gas phase.

| Adduct/Ion | Calculated m/z | Found m/z | Predicted CCS (Ų) |

|---|---|---|---|

| [M+Na]⁺ | 209.1154 rsc.org | 209.1155 rsc.org | 146.8 uni.lu |

| [M-H]⁻ | 185.1183 uni.lu | 171.1 google.com | 144.6 uni.lu |

| [M+H]⁺ | 187.1329 uni.lu | - | 143.6 uni.lu |

| [M+K]⁺ | 225.0888 uni.lu | - | 146.3 uni.lu |

| [M+NH₄]⁺ | 204.1594 uni.lu | - | 162.2 uni.lu |

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the parent ion into smaller fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts, such as the loss of the methoxy (B1213986) group or cleavages within the cyclohexyl ring.

Advanced Chromatographic Techniques for Purity Assessment, Isomer Separation, and Quantitative Analysis

Chromatographic methods are essential for determining the purity of this compound, separating it from starting materials, byproducts, and isomers, and for performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of the compound. For chiral compounds like the (R)- or (S)-enantiomers of this compound, chiral HPLC is necessary to determine the enantiomeric excess (ee). For example, the enantiomeric purity of a sample can be determined after derivatization using a chiral column, such as a Daicel OJ-H column. rsc.org A typical mobile phase for such a separation might consist of a mixture of isopropanol (B130326) and hexane, with detection at a specific wavelength (e.g., 254 nm). rsc.org

Ultra-Performance Liquid Chromatography (UPLC), which uses smaller stationary phase particles, offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. When coupled with a mass spectrometer (UPLC-MS), it becomes a highly powerful tool for both qualitative and quantitative analysis. A common setup involves a reverse-phase column, like a Waters ACQUITY BEH C18, with a gradient elution using a mixture of water and acetonitrile, often with a modifier like trifluoroacetic acid. google.com This allows for the separation of the target compound from impurities, with the mass spectrometer providing simultaneous confirmation of the identity of the eluting peaks.

Gas Chromatography (GC) for Volatile Product Analysis

Gas chromatography is a cornerstone technique for the analysis of volatile compounds such as this compound. Its primary application in this context is to determine the purity of the compound, identify any byproducts from its synthesis, and, when coupled with a chiral stationary phase, to separate and quantify its enantiomers.

In a typical GC analysis, the sample is vaporized and introduced into a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (an inert carrier gas) and the stationary phase (a high-boiling-point liquid coated on the inside of the column). The retention time, the time it takes for a compound to travel from the injector to the detector, is a characteristic feature used for identification.

For this compound, a non-polar or medium-polarity column is generally suitable. The presence of the hydroxyl and ester functional groups influences its volatility and interaction with the stationary phase. When coupled with a mass spectrometer (GC-MS), this technique provides not only retention data but also mass spectra, which offer valuable information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Table 1: Representative Gas Chromatography Data for a Related Compound (Methyl Cyclohexanepropionate)

| Parameter | Value |

| Retention Time (min) | Varies with column and conditions |

| Column Type | e.g., DB-5ms (non-polar) |

| Injector Temperature (°C) | 250 |

| Oven Program | e.g., 50°C (2 min), ramp to 280°C at 10°C/min |

| Detector | Mass Spectrometer (MS) |

| Key Mass Fragments (m/z) | For a related compound without the hydroxyl group, prominent peaks might include those corresponding to the loss of the methoxy group and fragmentation of the cyclohexyl ring. nih.gov |

Note: The data in this table is illustrative and based on a structurally similar compound. Actual retention times and mass fragments for this compound would need to be determined experimentally.

Spectroscopic Characterization (Infrared and Ultraviolet-Visible Spectroscopy) for Functional Group Identification and Electronic Structure Probing

Spectroscopic techniques are indispensable for the functional group analysis and investigation of the electronic properties of this compound.

Infrared (IR) Spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. The IR spectrum of this compound is expected to show distinct absorption bands corresponding to the hydroxyl group (O-H stretch), the carbonyl group of the ester (C=O stretch), and the C-O bonds of the ester, as well as the C-H bonds of the cyclohexyl and methyl groups.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H stretch (broad) | 3500 - 3200 |

| Alkyl C-H | C-H stretch | 2960 - 2850 |

| Ester Carbonyl (C=O) | C=O stretch | ~1735 ucalgary.ca |

| Ester C-O | C-O stretch | 1300 - 1000 (two bands) ucalgary.ca |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. For saturated esters and alcohols like this compound, which lack extensive conjugation or chromophores, the UV-Vis absorption is typically weak and occurs at shorter wavelengths (below 220 nm). The primary electronic transitions are the n → π* transition of the carbonyl group in the ester. ucalgary.ca While not used for detailed structural elucidation in this case, UV-Vis spectroscopy can be employed to confirm the absence of conjugated impurities.

X-ray Crystallography for Definitive Determination of Absolute Stereochemistry (for crystalline derivatives or intermediates)

X-ray crystallography is the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. However, this technique requires a well-ordered single crystal of the compound. As this compound is likely an oil or a low-melting solid at room temperature, obtaining a suitable crystal can be challenging.

In such cases, researchers often prepare a crystalline derivative of the target molecule. For instance, the parent carboxylic acid, 3-cyclohexyl-2-hydroxypropanoic acid, or a derivative with a heavy atom could be synthesized and crystallized. nih.gov The heavy atom facilitates the determination of the absolute configuration.

The process involves irradiating the crystal with X-rays and analyzing the diffraction pattern produced. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the arrangement of atoms in the crystal lattice can be determined. For chiral molecules, the anomalous dispersion of X-rays by the atoms allows for the determination of the absolute configuration (R or S) at the stereocenter.

While no specific crystallographic data for this compound is readily available in the literature, the general principles of the technique would apply to a suitable crystalline derivative. The resulting data would provide precise bond lengths, bond angles, and the absolute spatial arrangement of the atoms, offering unequivocal proof of its stereochemistry.

Research on Structural Analogues and Derivatives of Methyl 3 Cyclohexyl 2 Hydroxypropanoate

Exploration of Variations in Alkyl and Aryl Substitutions on the Propanoate Backbone

Modifications to the propanoate backbone of methyl 3-cyclohexyl-2-hydroxypropanoate, specifically by altering the ester group or substituting the carbons on the backbone, can significantly influence the compound's properties. Research into related α-hydroxy esters has shown that the nature of the alkyl group in the ester functionality (e.g., replacing the methyl group with ethyl, propyl, or more complex groups) can affect rates of hydrolysis and enzymatic conversion. researchgate.net For instance, studies on various alkyl lactates have demonstrated that the length of the alkyl chain can influence the kinetics of lipase-catalyzed hydrolysis. researchgate.net

Introducing aryl substitutions, either on the propanoate backbone or as the ester group, would represent a more significant modification, introducing aromaticity and potentially new electronic and steric properties. While specific studies on aryl-substituted analogues of this compound are not prevalent, the principles of medicinal chemistry suggest that such changes could introduce new biological interactions, for example, through pi-stacking with aromatic residues in protein targets.

The table below summarizes common variations in the propanoate backbone of alpha-hydroxy esters and the potential impacts.

| Modification Type | Example of Substitution | Potential Impact on Properties |

| Alkyl Ester Variation | Ethyl, Propyl, Butyl | Altered solubility, lipophilicity, and rate of enzymatic or chemical hydrolysis. researchgate.net |

| Backbone Substitution | Methyl group at C2 (e.g., methyl 3-cyclohexyl-2-methylpropanoate) | Increased steric hindrance, potentially affecting binding to biological targets and metabolic stability. |

| Aryl Ester Variation | Phenyl, Benzyl | Introduction of aromaticity, potential for new biological interactions (e.g., pi-stacking), altered metabolic pathways. |

Systematic Modification of the Alpha-Hydroxyl Functionality and its Impact on Reactivity

The alpha-hydroxyl group is a critical functional group that dictates much of the reactivity of this compound. It serves as a hydrogen bond donor and acceptor and is a key site for metabolic transformations and chemical reactions. Systematic modification of this group is a common strategy to create derivatives with altered properties.

Common modifications include:

Etherification: Converting the hydroxyl group to an ether (e.g., a methoxy (B1213986) or benzyloxy group) removes its hydrogen-bonding donor capability and increases lipophilicity. This can affect how the molecule interacts with biological targets and can also block metabolic oxidation at this position.

Esterification: Acylation of the hydroxyl group to form an ester creates a prodrug that can be hydrolyzed in vivo to release the parent alpha-hydroxy acid. This can improve bioavailability and modify the duration of action.

Oxidation: Oxidation of the alpha-hydroxyl group would yield an alpha-keto ester, fundamentally changing the molecule's electronic properties and reactivity.

Replacement: Substituting the hydroxyl group with other functionalities, such as an amino group (to form an alpha-amino acid ester analogue) or a halogen, would create compounds with significantly different chemical and biological profiles.

The reactivity of the α-hydroxy group is a known factor in the synthesis of related compounds, where it can act as a competitive nucleophile, potentially leading to the formation of polyester (B1180765) side products during esterification reactions. google.com

Cyclohexyl Ring Structural Variations and Substitutions (e.g., gem-difluoro derivatives, positional isomers)

The cyclohexyl ring provides a bulky, lipophilic anchor for the molecule. Modifications to this ring can fine-tune the compound's steric and electronic properties.

Positional Isomers: Moving the propanoate substituent to different positions on the cyclohexyl ring (e.g., from the 1-position to the 2-, 3-, or 4-position) would create positional isomers with different three-dimensional shapes, potentially leading to altered binding affinities for biological targets.

Ring Substitutions: Introducing substituents onto the cyclohexyl ring is a primary strategy for creating analogues. For example, adding methyl or other alkyl groups can increase lipophilicity. Introducing polar groups like hydroxyl or carboxyl groups would increase hydrophilicity.

gem-Difluoro Derivatives: The introduction of a gem-difluoro group (CF2) is a common strategy in medicinal chemistry to create a bioisostere of a methylene (B1212753) (CH2) group or a carbonyl (C=O) group. Fluorine's high electronegativity can alter the acidity of nearby protons and influence metabolic stability by blocking sites of oxidation. researchgate.net The synthesis of gem-difluorinated cyclic compounds, including those with bicyclic structures, has been explored through various photochemical and organometallic routes. acs.orgrsc.org An approach to creating gem-difluoro-3-azabicyclo[3.n.1]alkanes has been demonstrated, showcasing methods applicable to a range of cyclic ketones. researchgate.net These strategies could potentially be adapted to synthesize gem-difluorinated analogues of this compound.

Synthesis and Comparative Study of Related Alpha-Hydroxy Acid Esters (e.g., Menthyl Lactate (B86563) and its Stereoisomers)

A comparative study with structurally related alpha-hydroxy acid esters provides valuable context for understanding the properties of this compound. Menthyl lactate, the ester of menthol (B31143) and lactic acid, is a particularly relevant comparator due to its structural similarities (a cyclic alkyl group attached to an alpha-hydroxy ester). atamanchemicals.com

Menthyl lactate possesses four chiral centers, leading to 16 possible stereoisomers. google.com The properties of these stereoisomers can differ significantly. Commercially, L-menthyl L-lactate is a common form. justia.com The synthesis of menthyl lactate is typically achieved through the direct esterification of menthol with lactic acid. google.comjustia.com Different stereoisomers of both menthol (e.g., l-menthol, neomenthol, isomenthol) and lactic acid (L-lactic acid, D-lactic acid) can be used to produce the various stereoisomers of the final product. justia.comgoogle.com

The table below provides a comparison of key features between this compound and menthyl lactate.

| Feature | This compound | Menthyl Lactate |

| Alcohol Moiety | Methanol (B129727) | Menthol |

| Acid Moiety | 3-Cyclohexyl-2-hydroxypropanoic acid | Lactic Acid |

| Cyclic Group | Cyclohexyl | Menthyl (substituted cyclohexane) |

| Chiral Centers | At least one (at C2 of the propanoate) | Four |

| Known Stereoisomers | At least two (R and S) | Sixteen possible stereoisomers. google.com |

| Primary Use | Research chemical | Cooling agent, flavoring, fragrance. atamanchemicals.com |

Design and Synthesis of Conjugates, Hybrid Molecules, and Polymeric Derivatives

The functional groups of this compound (the ester and the hydroxyl group) make it a suitable candidate for incorporation into larger molecular architectures.

Conjugates and Hybrid Molecules: The hydroxyl group can be used as a handle to conjugate the molecule to other active agents, such as drugs or biomolecules. This can create hybrid molecules with dual functionality or targeted delivery properties. The ester can be hydrolyzed to the corresponding carboxylic acid, which provides another point of attachment for forming amide or ester linkages.

Polymeric Derivatives: Alpha-hydroxy acids and their esters are well-known monomers for the synthesis of biodegradable polyesters, such as poly(lactic acid) (PLA). nih.gov The synthesis of functional polyesters derived from α-hydroxy acids is an area of intensive research, often utilizing ring-opening polymerization of O-carboxyanhydride precursors. nih.govacs.org By converting 3-cyclohexyl-2-hydroxypropanoic acid (the hydrolyzed form of the target compound) into its corresponding O-carboxyanhydride, it could be polymerized to form a novel polyester, poly(3-cyclohexyl-2-hydroxypropanoate). Such a polymer would be analogous to PLA but with a bulky cyclohexyl pendant group on each repeating unit, which would be expected to significantly alter its thermal and mechanical properties, as well as its degradation profile. researchgate.net

Investigations into Macrocyclic and Other Constrained Analogues

Creating macrocyclic or constrained analogues involves incorporating the this compound scaffold into a more rigid structure. This is a common strategy in drug discovery to reduce conformational flexibility, which can lead to increased potency and selectivity for a biological target.

Macrocyclization: The parent acid, 3-cyclohexyl-2-hydroxypropanoic acid, could be incorporated into a macrocyclic structure. For example, it could be part of a macrocyclic polyester or depsipeptide. This would involve forming ester or amide bonds with other bifunctional molecules to create a large ring system.

Constrained Analogues: Another approach is to incorporate the cyclohexyl ring into a bicyclic or polycyclic system, such as a decalin or adamantane (B196018) scaffold. This would lock the orientation of the alpha-hydroxypropanoate side chain, allowing for a more precise investigation of the spatial requirements for biological activity.

While specific examples of macrocyclic analogues of this compound are not prominent in the literature, the synthetic principles are well-established in medicinal chemistry. These derivatives represent a logical next step in exploring the structure-activity relationship of this chemical scaffold.

Exploration of Chemical Applications and Precursor Roles in Research

Utilization as a Chirality Source and Chiral Pool Building Block in Complex Organic Synthesis

The concept of the "chiral pool" in organic synthesis involves using readily available, enantiomerically pure natural products as starting materials to impart chirality to a synthetic target. This strategy is highly efficient as it avoids the need for asymmetric synthesis or chiral resolution steps. Chiral 2-substituted 3-hydroxycarboxylic acid derivatives are recognized as valuable building blocks for creating biologically active molecules, both natural and synthetic. researchgate.net

Methyl 3-cyclohexyl-2-hydroxypropanoate, possessing a defined stereocenter at the C-2 position, is a prime candidate for use as a chiral pool building block. Its stereochemistry can be preserved and transferred through subsequent reaction steps, guiding the formation of new stereocenters in a predictable manner. The cyclohexyl group provides a rigid, lipophilic scaffold that can be desirable in the synthesis of complex targets, influencing the molecule's conformation and interaction with biological systems. The utility of similar chiral hydroxy acids, such as lactic acid and mandelic acid, in the total synthesis of natural products underscores the potential of this compound. researchgate.net Enantioenriched α-amino acids, for example, are widely used as chiral building blocks in pharmaceutical and peptide chemistry. researchgate.net

Employment as a Key Intermediate for the Construction of Advanced Organic Molecules and Synthetic Targets

The bifunctional nature of this compound, with its hydroxyl and ester groups, allows for a wide range of chemical transformations. This versatility makes it a key intermediate in multi-step syntheses. nbinno.com The hydroxyl group can be oxidized to a ketone, converted into a leaving group for substitution reactions, or used as a nucleophile in ether or ester formations. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or reacted with nucleophiles to form amides or other esters.

This dual reactivity allows for the sequential or orthogonal modification of the molecule, making it a flexible component for constructing advanced organic molecules. nbinno.com For instance, its structural analogue, methyl 3-hydroxypropanoate, is a valuable building block for pharmaceutical intermediates and specialty chemicals. nbinno.com The presence of the cyclohexyl moiety in this compound adds a specific structural element that can be crucial for targeting molecules with particular steric and electronic requirements.

Contributions to Green Chemistry: Development of Environmentally Benign Solvent Replacements and Processes

Green chemistry aims to reduce the environmental impact of chemical processes, with a significant focus on replacing hazardous solvents. nih.gov Solvents like dichloromethane (B109758) are often targeted for replacement due to health and environmental concerns. mt.com While direct research on this compound as a green solvent is not prominent, its properties suggest potential in this area.

With a higher boiling point than many volatile organic solvents, it could reduce emissions. If its synthesis can be derived from renewable feedstocks, it would further enhance its green credentials. The development of bio-based platform chemicals is a key goal in sustainable chemistry. scispace.com The table below compares properties of common hazardous solvents with potential greener alternatives, illustrating the types of characteristics sought in solvent replacement strategies.

| Solvent | Key Hazards | Common Replacements |

|---|---|---|

| Benzene (B151609) | Carcinogen, Flammable | Toluene, Heptane |

| Chloroform | Suspected Carcinogen, Toxic | Dichloromethane, 2-Methyltetrahydrofuran (2-MeTHF) |

| Dichloromethane (DCM) | Suspected Carcinogen | Ethyl Acetate (B1210297)/Heptane, 2-Methyltetrahydrofuran (2-MeTHF) |

| 1,4-Dioxane | Carcinogen, Peroxide-former | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) |

Development of Novel Reagents and Catalysts Derived from the Propanoate Scaffold

The structural framework, or "scaffold," of a molecule can be systematically modified to create new reagents and catalysts. ricecatalyst.com The this compound scaffold offers several points for modification. The hydroxyl group is a key handle for derivatization. For example, it can be used to attach the molecule to a solid support for use in heterogeneous catalysis or to chelate a metal center, forming a chiral ligand for asymmetric catalysis.

The development of innovative catalyst scaffolds is a significant area of research aimed at broadening the scope and efficiency of chemical reactions. nih.gov Polymer and metal-based scaffolds have been used to encapsulate transition metal catalysts, creating favorable microenvironments for reactions. nih.gov Similarly, the propanoate scaffold could be incorporated into larger, more complex catalytic systems, where the chiral center and the cyclohexyl group could play a role in directing the stereochemical outcome of a reaction.

Role as Precursors and Intermediates in the Synthesis of Biologically Relevant Compounds

The structural features of this compound make it an attractive starting point for the synthesis of compounds with potential biological activity.

Metallo-β-lactamase (MBL) Inhibitors: MBLs are enzymes produced by bacteria that confer resistance to a broad range of β-lactam antibiotics. nih.gov The development of MBL inhibitors is a critical goal in overcoming antibiotic resistance. nih.govmdpi.com While there are no clinically approved MBL inhibitors, research is ongoing to find compounds that can neutralize these enzymes. nih.gov The design of such inhibitors often involves creating molecules that can interact with the zinc ions in the MBL active site. The hydroxyl and carboxylate functionalities (after hydrolysis of the ester) of the propanoate scaffold could potentially serve as zinc-binding groups, making it a plausible core structure for novel MBL inhibitors.

STAT3/NFkB Pathway Modulators: The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor kappa B (NF-κB) are transcription factors that play crucial roles in inflammation and cancer. nih.govembopress.org Their signaling pathways are often overactive in various diseases, making them important therapeutic targets. mdpi.comnih.gov The development of small molecules that can modulate these pathways is an active area of research. nih.govresearchgate.net The cyclohexyl group of this compound can engage in hydrophobic interactions within protein binding pockets, a common feature in drug-target interactions, making its scaffold a candidate for the development of new STAT3 or NF-κB pathway inhibitors.

While specific metabolic studies involving this compound are not widely documented, its structure lends itself to potential applications in this field. As a modified hydroxy acid, it could be used as a chemical probe to study enzymes involved in fatty acid or amino acid metabolism. By isotopically labeling the molecule (e.g., with ¹³C or ²H), researchers could trace its path through metabolic pathways, helping to elucidate biochemical mechanisms.

Furthermore, understanding how the cyclohexyl group affects metabolic processing compared to a linear alkyl chain could provide insights into enzyme specificity and substrate recognition. Such studies are fundamental to understanding the intricate network of biochemical reactions that sustain living organisms.

Contribution to Flavor and Fragrance Chemistry through Elucidation of Structure-Activity Relationships and Synthetic Pathways

A thorough review of scientific literature and commercial data reveals a significant lack of information regarding the specific application of this compound in the flavor and fragrance industry. Despite its structural similarities to other compounds used in perfumery and as flavoring agents, there is no readily available research detailing its organoleptic properties, such as its scent or taste profile.

Consequently, data on the structure-activity relationships of this compound—which would scientifically explain how its molecular structure relates to any potential sensory effects—is not present in publicly accessible records. The elucidation of such relationships is a critical aspect of developing new fragrance and flavor compounds.

Furthermore, specific synthetic pathways for this compound tailored for flavor and fragrance applications have not been documented in the reviewed literature. While general organic synthesis methods can produce this ester, the specialized routes often developed to optimize yield, purity, and cost-effectiveness for the fragrance industry are not described for this particular molecule.

Future Research Directions and Emerging Avenues

Integration with Flow Chemistry, Microfluidics, and Automated Synthesis Platforms

The synthesis of chiral molecules such as methyl 3-cyclohexyl-2-hydroxypropanoate can be significantly enhanced by the adoption of continuous flow chemistry and automated synthesis platforms. hitec-zang.deeubopen.orgmdpi.com These technologies offer precise control over reaction parameters, improved safety, and enhanced scalability compared to traditional batch processes. nih.govmtak.hu

Future research could focus on developing a continuous flow process for the asymmetric synthesis of this compound. This would involve the use of packed-bed reactors containing immobilized chiral catalysts to achieve high enantioselectivity. eubopen.org Automated platforms, such as those that combine robotic liquid handling with modular reaction units, could be employed for high-throughput screening of reaction conditions to rapidly identify optimal parameters. nih.govsynplechem.comnih.gov

Table 1: Hypothetical Comparison of Batch vs. Flow Synthesis for this compound

| Parameter | Traditional Batch Synthesis | Automated Flow Synthesis |

| Reaction Time | 12-24 hours | 10-60 minutes |

| Yield | 70-85% | >95% |

| Enantiomeric Excess | 80-95% | >99% |

| Scalability | Limited | High |

| Safety | Moderate (exotherms) | High (excellent heat transfer) |

Application of Advanced Spectroscopic and Imaging Techniques for Real-time Reaction Monitoring

Understanding reaction kinetics and mechanisms is crucial for process optimization. Advanced spectroscopic techniques, such as in-line Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, can provide real-time data on the progress of a chemical reaction without the need for sampling. magritek.comnih.govbeilstein-journals.org

For the synthesis of this compound, these techniques could be used to monitor the consumption of reactants and the formation of the product and any intermediates or byproducts. This real-time data would enable precise control over the reaction, allowing for adjustments to be made on-the-fly to maintain optimal conditions. nih.gov Advanced imaging techniques could also be employed to visualize catalyst behavior and mass transfer within microreactors.

Table 2: Potential Spectroscopic Techniques for Real-time Monitoring of this compound Synthesis

| Technique | Information Provided | Potential Application |

| In-line FT-IR | Functional group analysis | Monitoring the disappearance of starting material carbonyls and the appearance of the ester carbonyl. |

| In-line NMR | Structural information and quantification | Tracking the concentration of reactants, product, and intermediates in real-time. |

| Raman Spectroscopy | Vibrational modes | Complementary to IR for monitoring reaction progress, especially in aqueous media. |

| Mass Spectrometry | Molecular weight determination | Identifying intermediates and byproducts in the reaction mixture. |

Leveraging Computational Design, Artificial Intelligence, and Machine Learning for Novel Reaction Discovery and Optimization

Computational chemistry, artificial intelligence (AI), and machine learning (ML) are revolutionizing how chemical reactions are discovered and optimized. chiralpedia.commdpi.com These tools can be used to predict reaction outcomes, design novel catalysts, and explore vast reaction parameter spaces with minimal experimental effort. chiralpedia.com

In the context of this compound, computational methods could be used to design highly selective chiral catalysts for its asymmetric synthesis. chiralpedia.com Machine learning algorithms could be trained on experimental data to build predictive models for reaction yield and enantioselectivity, enabling the in-silico optimization of reaction conditions. mdpi.com AI could also be used to propose novel synthetic routes to the target molecule or to identify new reactions where it could serve as a key building block.

Development of Sustainable and Biorenewable Synthesis Approaches for Propanoate Production

The shift towards a bio-based economy necessitates the development of sustainable methods for chemical production. setu.ie 3-Hydroxypropionic acid, a precursor to propanoates, can be produced from renewable biomass sources through fermentation. setu.ie

Future research could focus on developing biocatalytic routes to this compound. This could involve the use of engineered enzymes or whole-cell systems to perform the key synthetic steps, such as the stereoselective reduction of a keto-ester precursor. The cyclohexyl moiety could potentially be derived from biorenewable sources like lignin.

Exploration of New Chemical Space and Functional Materials Derived from the Core Scaffold

The structure of this compound offers multiple points for functionalization, including the hydroxyl group, the ester, and the cyclohexyl ring. This allows for the exploration of a vast new chemical space to create novel molecules with unique properties.

For example, the hydroxyl group could be used as a handle for polymerization, leading to the synthesis of novel polyesters with tailored properties. These polymers could find applications as biodegradable plastics or in biomedical devices. The cyclohexyl ring could be further functionalized to introduce other chemical groups, leading to the creation of a library of derivatives with diverse biological activities or material properties.

Interdisciplinary Research with Materials Science, Supramolecular Chemistry, and Catalysis for Novel Applications

The unique combination of a chiral center, a hydrogen-bonding hydroxyl group, and a bulky cyclohexyl ring makes this compound an interesting building block for supramolecular chemistry. Future research could explore the self-assembly of this molecule and its derivatives into well-defined nanostructures, such as gels, liquid crystals, or nanotubes.

In materials science, polymers derived from this compound could be investigated for their mechanical, thermal, and biodegradable properties. In catalysis, the molecule or its derivatives could serve as chiral ligands for asymmetric catalysis or as building blocks for the synthesis of novel catalyst supports.

Q & A

Q. Basic Research Focus

- X-ray crystallography : Employ SHELXL for refinement of crystal structures, leveraging its robustness for small-molecule resolution. ORTEP-3 can visualize 3D molecular geometry .

- NMR spectroscopy : ¹H NMR (e.g., δ 4.1–4.3 ppm for methoxy protons) and ¹³C NMR (e.g., δ 170–175 ppm for ester carbonyl) confirm regiochemistry. Coupling constants (J-values) differentiate enantiomers if chiral centers exist .